
N-(5-chloropyridin-2-yl)-4-acetamidobenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-acetamidobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a 5-chloropyridin-2-yl group and an acetamido group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-acetamidobenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-acetamidobenzoic acid. One common method includes the following steps:
Formation of the Intermediate: 5-chloro-2-aminopyridine is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-acetamidobenzoic acid under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-acetamidobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-acetamidobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-acetamidobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-4-acetamidobenzamide can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)acetamide: This compound has a similar pyridine core but with different substituents, leading to distinct chemical and biological properties.
N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide: The presence of additional functional groups can enhance its activity and specificity for certain targets.
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-chloropyridin-2-yl)-4-acetamidobenzamide, a compound of significant interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological properties, including anticancer activity, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted at the 5-position with a chlorine atom and an acetamide group attached to a benzene ring. This structural configuration is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown promising results in inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
Compound | Cancer Cell Line | IC50 (µM) | VEGFR-2 IC50 (nM) |
---|---|---|---|
27a | MCF-7 | 7.7 | 3.2 |
27a | HepG2 | 4.5 | 3.2 |
27b | MCF-7 | 62.3 | 22.5 |
27c | HepG2 | 42.6 | 11.6 |
The compound 27a was identified as the most potent inhibitor with an IC50 value of 3.2 nM against VEGFR-2, indicating strong potential for further development as an anticancer drug .
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Apoptosis is mediated by caspases, particularly caspase-3 and caspase-9, which are crucial for executing cell death pathways.
Key Findings on Apoptosis Induction
- Caspase Activation : The compound activates caspase pathways leading to apoptosis.
- Bcl-2 Family Proteins : The balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like Bcl-2) is altered by the compound, promoting cell death .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its efficacy and selectivity:
- Heteroaromatic Ring System : Essential for interaction with the VEGFR-2 binding site.
- Spacer Group : Provides necessary length for effective binding.
- Hydrophobic Moiety : Occupies allosteric sites enhancing binding affinity .
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
- MCF-7 and HepG2 Models : Demonstrated significant reduction in cell viability upon treatment with this compound.
- In Vivo Studies : Further research is required to assess the pharmacokinetics and therapeutic index in animal models.
Properties
IUPAC Name |
4-acetamido-N-(5-chloropyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9(19)17-12-5-2-10(3-6-12)14(20)18-13-7-4-11(15)8-16-13/h2-8H,1H3,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLMMACXLZHEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.